molecular formula C14H16OS B7871778 4-Ethylphenyl-(5-methyl-2-thienyl)methanol

4-Ethylphenyl-(5-methyl-2-thienyl)methanol

Cat. No.: B7871778
M. Wt: 232.34 g/mol
InChI Key: RNGQOAHCBINKOP-UHFFFAOYSA-N
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Description

4-Ethylphenyl-(5-methyl-2-thienyl)methanol is an organic compound with the molecular formula C14H16OS and a molecular weight of 232.34 g/mol This compound features a phenyl group substituted with an ethyl group and a thienyl group substituted with a methyl group, connected through a methanol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Ethylphenyl-(5-methyl-2-thienyl)methanol typically involves the reaction of 4-ethylphenylmagnesium bromide with 5-methyl-2-thiophenecarboxaldehyde under controlled conditions. The reaction is carried out in an inert atmosphere, usually under nitrogen or argon, to prevent oxidation. The reaction mixture is then quenched with water and extracted with an organic solvent such as diethyl ether. The organic layer is dried over anhydrous magnesium sulfate and concentrated under reduced pressure to yield the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions: 4-Ethylphenyl-(5-methyl-2-thienyl)methanol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

4-Ethylphenyl-(5-methyl-2-thienyl)methanol has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Ethylphenyl-(5-methyl-2-thienyl)methanol involves its interaction with specific molecular targets and pathways. The compound’s hydroxyl group can form hydrogen bonds with biological macromolecules, influencing their structure and function. Additionally, the aromatic rings can participate in π-π interactions with other aromatic systems, affecting various biochemical processes .

Comparison with Similar Compounds

  • 4-Methylphenyl-(5-methyl-2-thienyl)methanol
  • 4-Ethylphenyl-(2-thienyl)methanol
  • 4-Ethylphenyl-(5-ethyl-2-thienyl)methanol

Comparison: 4-Ethylphenyl-(5-methyl-2-thienyl)methanol is unique due to the specific substitution pattern on the phenyl and thienyl rings, which can influence its chemical reactivity and biological activity. Compared to its analogs, this compound may exhibit different physical properties, such as melting point and solubility, and distinct biological effects .

Properties

IUPAC Name

(4-ethylphenyl)-(5-methylthiophen-2-yl)methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16OS/c1-3-11-5-7-12(8-6-11)14(15)13-9-4-10(2)16-13/h4-9,14-15H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNGQOAHCBINKOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C(C2=CC=C(S2)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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